molecular formula C13H13ClN2O B14905550 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B14905550
M. Wt: 248.71 g/mol
InChI Key: ZKWMMJRPWKBFBC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a pyridin-3-ylmethyl group attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the aniline core.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-cancer or anti-inflammatory agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxyaniline: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties.

    2-methoxy-N-(pyridin-3-ylmethyl)aniline: Lacks the chloro group, affecting its reactivity and applications.

    5-chloro-N-(pyridin-3-ylmethyl)aniline: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C13H13ClN2O/c1-17-13-5-4-11(14)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3

InChI Key

ZKWMMJRPWKBFBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC2=CN=CC=C2

Origin of Product

United States

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